
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S and its molecular weight is 364.46. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photocatalytic and Photosensitizing Applications
Compounds containing benzenesulfonamide derivatives, such as the zinc(II) phthalocyanine substituted with benzenesulfonamide units, have shown significant potential in photocatalytic and photosensitizing applications. The synthesized zinc(II) phthalocyanine with benzenesulfonamide substituents exhibited properties suitable for photocatalytic applications, including good solubility in common solvents and favorable fluorescence, singlet oxygen production, and photostability. These features are essential for effective photocatalytic processes and have implications for applications like photodynamic therapy, an alternative cancer treatment method. The detailed investigation into the spectroscopic, photophysical, and photochemical properties of these compounds reveals their potential as photosensitizers, particularly in medical and environmental photocatalysis applications (Öncül, Öztürk, & Pişkin, 2021).
Catalysts for Polymerization Processes
The use of palladium aryl sulfonate phosphine catalysts, incorporating benzenesulfonamide derivatives, has been explored in the copolymerization of acrylates with ethene. These catalysts demonstrate the ability to homopolymerize ethylene and copolymerize it with acrylates or norbornenes, producing high molecular weight polymers in high yields. This suggests their utility in designing more efficient and selective catalytic systems for polymer production, highlighting the importance of such compounds in the polymer industry (Skupov et al., 2007).
Antibacterial Agents
Benzenesulfonamide derivatives have also been investigated for their antibacterial properties. Specifically, a new series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated inhibitory action against Escherichia coli. This suggests potential applications of such compounds in developing novel antibacterial agents, contributing to the ongoing search for effective treatments against bacterial infections (Abbasi et al., 2019).
Carbonic Anhydrase Inhibitors
N-Substituted benzenesulfonamides have been explored as carbonic anhydrase inhibitors (CAIs), indicating their potential in medical applications, particularly in treating conditions where inhibition of carbonic anhydrase is beneficial. These studies have shed light on the binding mechanisms of such inhibitors to the enzyme, providing insights that could guide the development of more effective CAIs (Di Fiore et al., 2011).
Propriétés
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-14-11-17(24-4)18(12-15(14)2)25(21,22)20(9-10-23-3)13-16-5-7-19-8-6-16/h5-8,11-12H,9-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXGFDZOFNFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-methoxyethyl)-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2539349.png)
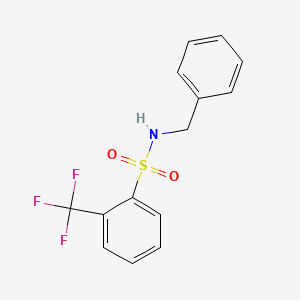
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
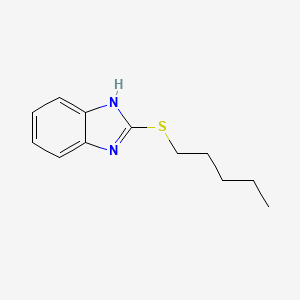
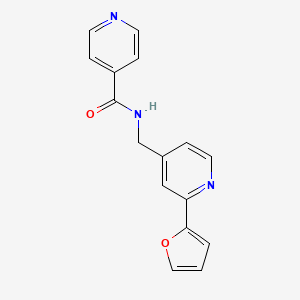

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2539361.png)

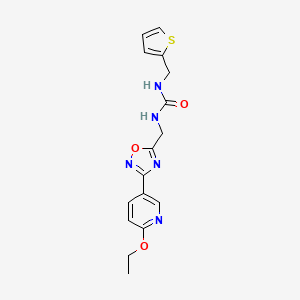

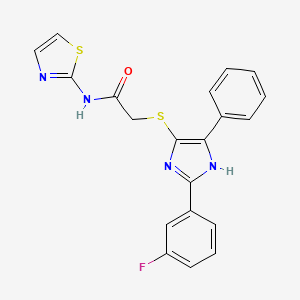
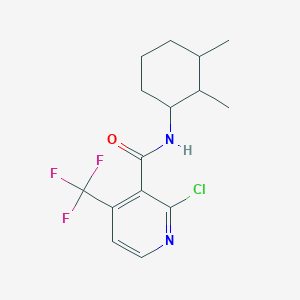
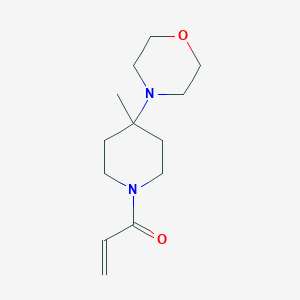
![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)